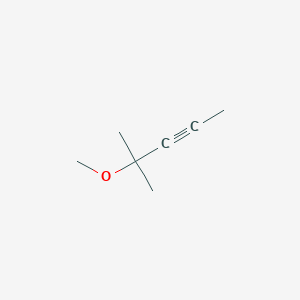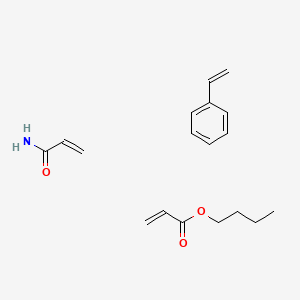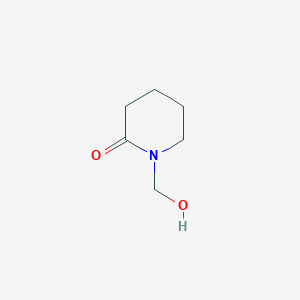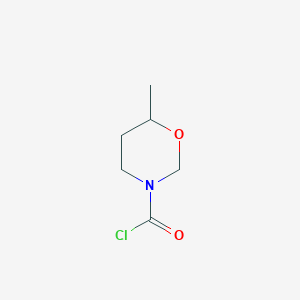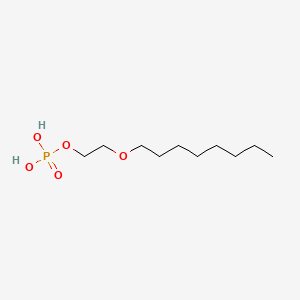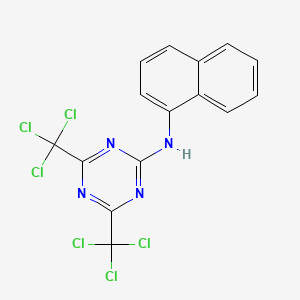
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene ring attached to a triazine ring, with two trichloromethyl groups and an amine group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of naphthalen-1-amine with trichloromethyl triazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-oxide, while reduction may produce naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine.
Scientific Research Applications
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-naphthalen-1-yl-4,6-dichloro-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine
Uniqueness
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its combination of trichloromethyl groups and a triazine ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
30356-68-4 |
|---|---|
Molecular Formula |
C15H8Cl6N4 |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H8Cl6N4/c16-14(17,18)11-23-12(15(19,20)21)25-13(24-11)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,22,23,24,25) |
InChI Key |
FDBCWRABDSZCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


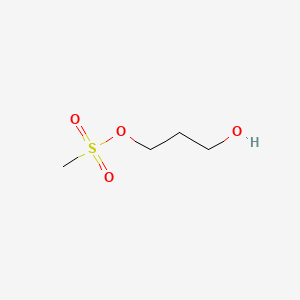
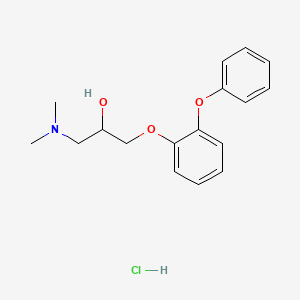
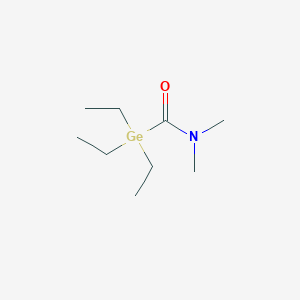

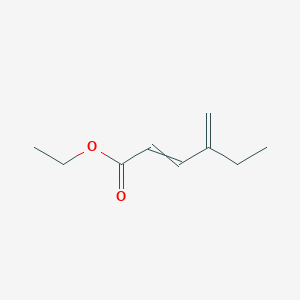
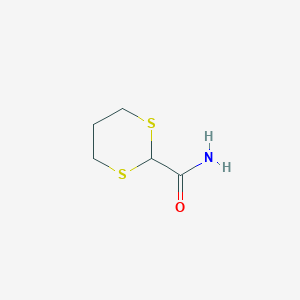
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
